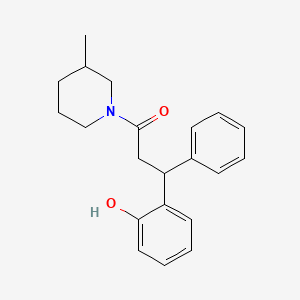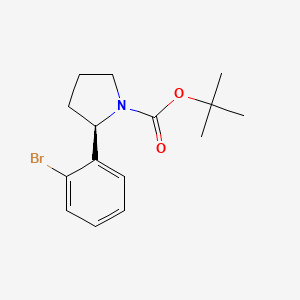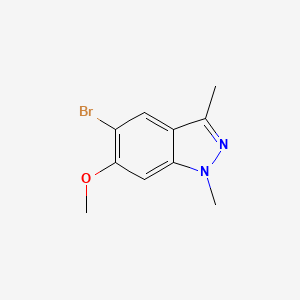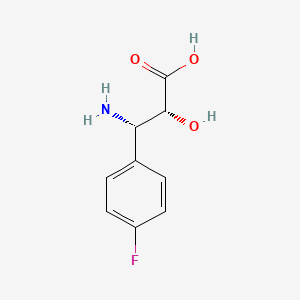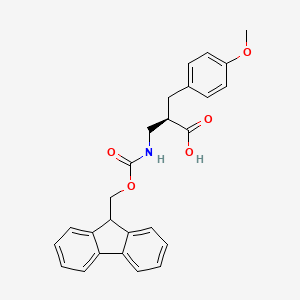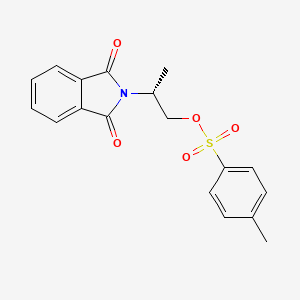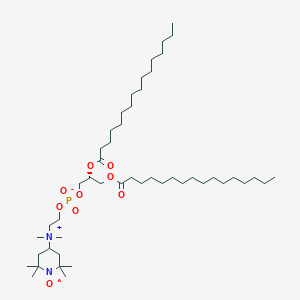
CID 131882499
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 131882499” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure, molecular weight, and other physicochemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 131882499” involves specific chemical reactions and conditions. The detailed synthetic route includes the use of various reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic pathway is proprietary and often involves multiple steps to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This typically involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the product.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 131882499” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving compound “this compound” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformation.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.
Applications De Recherche Scientifique
Compound “CID 131882499” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic effects and use it in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of compound “CID 131882499” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These similar compounds share certain structural features with “CID 131882499” but differ in specific functional groups or molecular configurations, leading to variations in their properties and applications.
Propriétés
Formule moléculaire |
C48H94N2O9P |
|---|---|
Poids moléculaire |
874.2 g/mol |
InChI |
InChI=1S/C48H94N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(51)56-41-44(59-46(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)42-58-60(54,55)57-38-37-50(7,8)43-39-47(3,4)49(53)48(5,6)40-43/h43-44H,9-42H2,1-8H3/t44-/m1/s1 |
Clé InChI |
NXILARBVRVTMRY-USYZEHPZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


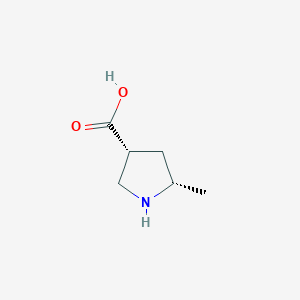
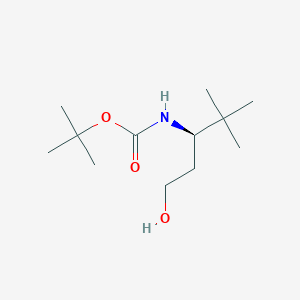
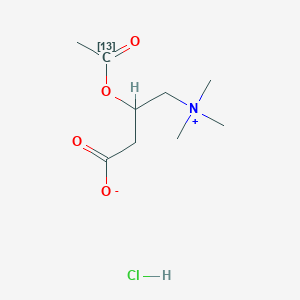

![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
